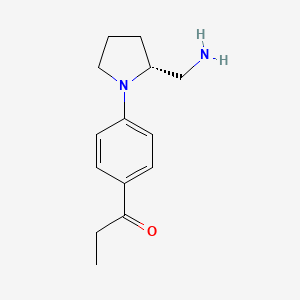
(R)-1-(4-(2-(Aminomethyl)pyrrolidin-1-YL)phenyl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-(4-(2-(Aminomethyl)pyrrolidin-1-YL)phenyl)propan-1-one is a chiral compound with a pyrrolidine ring attached to a phenyl group, which is further connected to a propanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-(2-(Aminomethyl)pyrrolidin-1-YL)phenyl)propan-1-one typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine.
Attachment of the Phenyl Group: The phenyl group is introduced via a nucleophilic substitution reaction, where the pyrrolidine ring reacts with a halogenated benzene derivative.
Introduction of the Propanone Moiety: The final step involves the addition of the propanone group through a Friedel-Crafts acylation reaction, using an appropriate acyl chloride and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of ®-1-(4-(2-(Aminomethyl)pyrrolidin-1-YL)phenyl)propan-1-one may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often employ reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols.
Substitution: Introduction of various functional groups onto the phenyl ring.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-1-(4-(2-(Aminomethyl)pyrrolidin-1-YL)phenyl)propan-1-one is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and the development of enantiomerically pure compounds.
Biology
In biological research, this compound may be studied for its interactions with biological macromolecules, such as proteins and nucleic acids. Its structure allows for potential binding to specific biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, ®-1-(4-(2-(Aminomethyl)pyrrolidin-1-YL)phenyl)propan-1-one is investigated for its pharmacological properties. It may serve as a lead compound for the development of new therapeutic agents, particularly in the treatment of neurological disorders.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the development of novel polymers and advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of ®-1-(4-(2-(Aminomethyl)pyrrolidin-1-YL)phenyl)propan-1-one involves its interaction with molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds with target molecules, while the pyrrolidine ring and phenyl group contribute to hydrophobic interactions. These interactions can modulate the activity of the target, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- (S)-1-(4-(2-(Aminomethyl)pyrrolidin-1-YL)phenyl)propan-1-one
- 1-(4-(2-(Aminomethyl)pyrrolidin-1-YL)phenyl)ethanone
- 1-(4-(2-(Aminomethyl)pyrrolidin-1-YL)phenyl)butan-1-one
Uniqueness
®-1-(4-(2-(Aminomethyl)pyrrolidin-1-YL)phenyl)propan-1-one is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomer (S)-1-(4-(2-(Aminomethyl)pyrrolidin-1-YL)phenyl)propan-1-one. The presence of the propanone moiety also distinguishes it from similar compounds with different carbonyl-containing groups.
Propiedades
Fórmula molecular |
C14H20N2O |
|---|---|
Peso molecular |
232.32 g/mol |
Nombre IUPAC |
1-[4-[(2R)-2-(aminomethyl)pyrrolidin-1-yl]phenyl]propan-1-one |
InChI |
InChI=1S/C14H20N2O/c1-2-14(17)11-5-7-12(8-6-11)16-9-3-4-13(16)10-15/h5-8,13H,2-4,9-10,15H2,1H3/t13-/m1/s1 |
Clave InChI |
FIVXMHHTGWBALE-CYBMUJFWSA-N |
SMILES isomérico |
CCC(=O)C1=CC=C(C=C1)N2CCC[C@@H]2CN |
SMILES canónico |
CCC(=O)C1=CC=C(C=C1)N2CCCC2CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



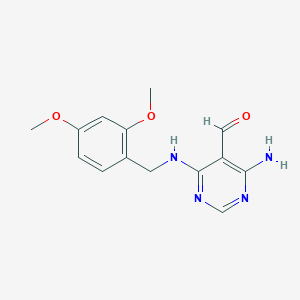
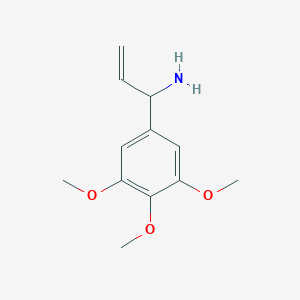

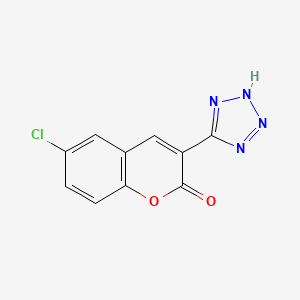
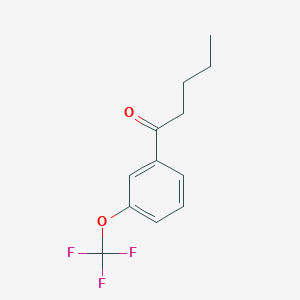
![Racemic-(2R,3aR,6aR)-tert-butyl2-((((benzyloxy)carbonyl)amino)methyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate](/img/structure/B13055887.png)
![(E)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-[4-(trifluoromethyl)phenyl]methanecarbohydrazonoylcyanide](/img/structure/B13055889.png)
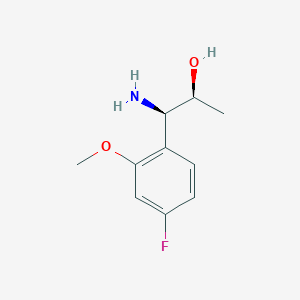

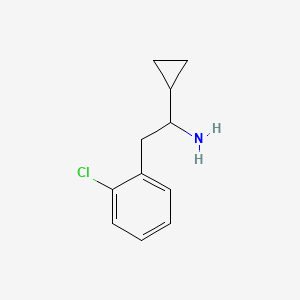
![(S)-N-Hydroxy-2'-oxo-1'-phenyl-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxamide](/img/structure/B13055901.png)

![N'-[(3-chloro-2-fluorobenzyl)oxy]-N-thieno[2,3-d]pyrimidin-4-yliminoformamide](/img/structure/B13055912.png)
